1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic compound featuring a benzothiadiazole core fused with a piperidine ring and an imidazolidine-2,4-dione scaffold.
Properties
IUPAC Name |
1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-16-10-22(18(26)23(16)13-2-3-13)12-5-7-21(8-6-12)17(25)11-1-4-14-15(9-11)20-27-19-14/h1,4,9,12-13H,2-3,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGWABSPAYWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on functional groups, synthesis strategies, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound integrates three distinct heterocyclic systems (benzothiadiazole, piperidine, imidazolidine-dione), making it more structurally complex than the 1-benzoyl pyrazole derivatives in . This complexity may enhance target specificity but complicate synthesis.
Synthesis Routes : Unlike the pyrazole derivatives synthesized via hydrazine reflux and benzoylation , the target compound likely requires multi-step coupling (e.g., amide bond formation between benzothiadiazole-carbonyl and piperidine). Such steps may demand stringent conditions (e.g., dry solvents, catalysts).
Functional Group Impact :
- The benzothiadiazole group (electron-deficient) may improve binding to microbial enzymes compared to the electron-rich benzoyl group in pyrazole derivatives.
- The cyclopropyl substituent on the imidazolidine-dione could reduce metabolic degradation relative to unsubstituted analogs.
Hypothetical Bioactivity Comparison:
- Antimicrobial Potency : Pyrazole derivatives in showed moderate activity against E. coli (MIC: 8–32 µg/mL) . The benzothiadiazole moiety in the target compound may enhance activity due to stronger electrophilic interactions with bacterial targets.
- Selectivity : The piperidine linker in the target compound might improve penetration through bacterial membranes compared to bulkier aryl groups in pyrazole derivatives.
Preparation Methods
Nitration and Cyclization of Benzothiadiazole
Benzothiadiazole derivatives are typically synthesized via nitration and cyclization of aniline precursors. For example, nitration of 2-aminobenzenethiol with concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C yields 2,1,3-benzothiadiazole-5-nitro derivatives, which are subsequently reduced to the amine using hydrogenation (e.g., $$ \text{H}2/\text{Pd-C} $$). Oxidation of the amine to the carboxylic acid is achieved via KMnO$$_4$$ in acidic conditions.
Key Data:
Preparation of 4-Aminopiperidine Derivatives
Piperidine Functionalization via Dieckmann Condensation
The patent CN102070513A outlines a method for synthesizing 4-piperidone intermediates via Dieckmann condensation. Adapting this approach:
- Michael Addition : Benzylamine and methyl acrylate undergo Michael addition in methanol at room temperature to form a piperidine precursor.
- Dieckmann Cyclization : The intermediate is treated with sodium in toluene at 100–125°C to yield 1-benzyl-4-piperidone.
- Deprotection : Hydrogenolysis ($$ \text{H}_2/\text{Pd-C} $$) removes the benzyl group, yielding 4-piperidone hydrochloride.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Michael Addition | Benzylamine, methyl acrylate, MeOH | 89 | |
| Dieckmann Condensation | Na, toluene, 110°C | 76 | |
| Hydrogenolysis | $$ \text{H}_2/\text{Pd-C} $$, HCl | 95 |
Final Coupling and Assembly
Amide Bond Formation
The benzothiadiazole-5-carboxylic acid is activated as an acid chloride (using SOCl$$_2$$) and coupled with 4-aminopiperidine in dichloromethane (DCM) with triethylamine (TEA) as a base. The resulting 1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-amine is then reacted with 3-cyclopropylimidazolidine-2,4-dione using carbodiimide coupling (e.g., EDC/HOBt).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid Chloride Formation | SOCl$$_2$$, reflux | 94 | |
| Amide Coupling | TEA, DCM, 0°C | 88 | |
| Urea Formation | EDC, HOBt, DMF | 75 |
Crystallization and Purification
Recrystallization Techniques
The final product is purified via recrystallization from ethyl acetate/hexane (1:8 v/v) at 0°C, yielding a crystalline solid. Purity is confirmed via HPLC (>98%) and $$ ^1\text{H NMR} $$.
Q & A
Basic: How can researchers optimize the synthetic route for this compound while minimizing side reactions?
Methodological Answer:
Optimization involves a combination of statistical experimental design (DoE) and stepwise reaction monitoring. For example:
- Reagent Stoichiometry: Use fractional factorial designs to test molar ratios of the benzothiadiazole carbonyl precursor and piperidine derivatives, reducing unwanted byproducts .
- Temperature Control: Employ response surface methodology (RSM) to identify optimal reaction temperatures, particularly during cyclopropane ring formation, which is sensitive to thermal degradation .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, monitoring yields via HPLC to identify efficient catalytic systems .
- Workup Strategies: Implement liquid-liquid extraction with ethyl acetate/water mixtures to isolate intermediates, followed by column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Basic: What spectroscopic techniques are most effective for characterizing the imidazolidine-2,4-dione core and confirming regioselectivity?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR: Assign peaks for the imidazolidine-dione carbonyl groups (δ ~170-175 ppm in ¹³C) and cyclopropane protons (δ ~0.5-1.5 ppm in ¹H). Overlapping signals can be resolved using 2D COSY and HSQC .
- X-ray Crystallography: Confirm regioselectivity of the benzothiadiazole-piperidine linkage by analyzing single crystals grown via vapor diffusion (e.g., hexane/DCM) .
- IR Spectroscopy: Validate the presence of the dione ring via carbonyl stretches at ~1750 cm⁻¹ and benzothiadiazole C=N stretches at ~1600 cm⁻¹ .
Advanced: How can computational methods predict reactivity patterns in the benzothiadiazole-piperidine coupling step?
Methodological Answer:
Quantum mechanical calculations and molecular dynamics (MD) simulations are key:
- Transition State Analysis: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model nucleophilic attack by the piperidine nitrogen on the benzothiadiazole carbonyl, identifying steric barriers from the cyclopropyl group .
- Solvent Effects: Conduct implicit solvent simulations (e.g., COSMO-RS) to compare reaction rates in DMF vs. THF, correlating with experimental yield data .
- Reaction Path Sampling: Apply metadynamics to explore alternative pathways, such as unexpected ring-opening of the imidazolidine-dione under acidic conditions .
Advanced: What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?
Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with cyclohexyl) and test in standardized assays (e.g., kinase inhibition or bacterial growth assays) .
- Meta-Analysis of Published Data: Compare IC₅₀ values across studies using standardized units (e.g., µM) and adjust for differences in cell lines or assay protocols .
- Molecular Docking: Model interactions with target proteins (e.g., PPAR-γ for thiazolidinedione analogs) to identify critical binding residues that explain activity variations .
Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
Methodological Answer:
Stability profiling requires controlled stress testing:
- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS, focusing on imidazolidine-dione ring opening or benzothiadiazole hydrolysis .
- Oxidative Stress: Expose to hydrogen peroxide (0.3% v/v) and track formation of sulfoxide/sulfone derivatives using high-resolution mass spectrometry (HRMS) .
- Light Exposure: Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess isomerization of the cyclopropane moiety, confirmed by chiral HPLC .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Preparative HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts, especially unreacted benzothiadiazole derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by slow cooling to obtain high-purity crystals (>95% by NMR) .
- Chelation Traps: Add EDTA to reaction mixtures to sequester metal catalysts (e.g., Pd residues), improving final compound purity .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying metabolic pathways of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce ¹³C at the imidazolidine-dione carbonyl via labeled urea derivatives. ¹⁵N can be incorporated into the benzothiadiazole ring using ¹⁵N-enriched nitrating agents .
- Tracing Metabolic Fate: Administer labeled compound to cell cultures or model organisms, then analyze metabolites using LC-MS/MS. Key applications include identifying glutathione adducts or hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
